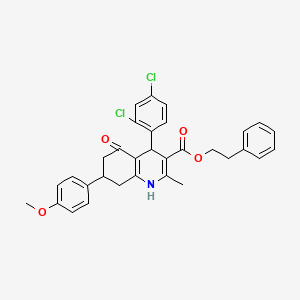
3-(4-bromobenzyl)-5-(4-fluorobenzylidene)-2,4-imidazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-bromobenzyl)-5-(4-fluorobenzylidene)-2,4-imidazolidinedione is a chemical compound that is widely used in scientific research. It is a type of imidazolidinedione derivative that has been synthesized using various methods. This compound has been found to have several biochemical and physiological effects, making it a valuable tool for researchers in the field of pharmacology and medicine.
Mécanisme D'action
The mechanism of action of 3-(4-bromobenzyl)-5-(4-fluorobenzylidene)-2,4-imidazolidinedione is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, particularly GABA and glutamate. This compound has also been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase.
Biochemical and Physiological Effects:
3-(4-bromobenzyl)-5-(4-fluorobenzylidene)-2,4-imidazolidinedione has several biochemical and physiological effects. It has been shown to have anticonvulsant, antihypertensive, and antitumor properties. This compound has also been found to have anxiolytic and sedative effects, making it a potential treatment for anxiety and sleep disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(4-bromobenzyl)-5-(4-fluorobenzylidene)-2,4-imidazolidinedione in lab experiments is its ability to modulate the activity of certain neurotransmitters and enzymes. This makes it a valuable tool for studying various biochemical and physiological processes. However, one of the limitations of using this compound is its potential toxicity, particularly at high doses. Careful dosing and monitoring are required to ensure the safety of researchers and study subjects.
Orientations Futures
There are several future directions for research involving 3-(4-bromobenzyl)-5-(4-fluorobenzylidene)-2,4-imidazolidinedione. One area of research is the development of new drugs and therapies based on the properties of this compound. Another area of research is the study of the mechanism of action of this compound, particularly its effects on neurotransmitters and enzymes. Additionally, further research is needed to determine the safety and efficacy of this compound in humans, particularly in the treatment of various diseases and disorders.
Méthodes De Synthèse
The synthesis of 3-(4-bromobenzyl)-5-(4-fluorobenzylidene)-2,4-imidazolidinedione can be achieved using various methods. One of the most common methods involves the reaction of 4-bromobenzylamine with 4-fluorobenzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then reacted with urea in the presence of acetic acid and refluxed for several hours to produce the final product.
Applications De Recherche Scientifique
3-(4-bromobenzyl)-5-(4-fluorobenzylidene)-2,4-imidazolidinedione has been widely used in scientific research as a tool for studying various biochemical and physiological processes. It has been found to have several applications in the field of pharmacology, particularly in the development of new drugs and therapies. This compound has been shown to have anticonvulsant, antihypertensive, and antitumor properties, making it a valuable tool for researchers in these fields.
Propriétés
IUPAC Name |
(5E)-3-[(4-bromophenyl)methyl]-5-[(4-fluorophenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrFN2O2/c18-13-5-1-12(2-6-13)10-21-16(22)15(20-17(21)23)9-11-3-7-14(19)8-4-11/h1-9H,10H2,(H,20,23)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBGBXRDSFPWFL-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CC3=CC=C(C=C3)F)NC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CN2C(=O)/C(=C\C3=CC=C(C=C3)F)/NC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5222015.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)](/img/structure/B5222030.png)
amino]benzamide](/img/structure/B5222037.png)
![ethyl 1-[(5-methyl-2-furyl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5222041.png)

![3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5222052.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-methyl-N-(3-thienylmethyl)benzamide](/img/structure/B5222057.png)

![N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5222077.png)
![methyl 2-{[4-(acetylamino)benzoyl]amino}benzoate](/img/structure/B5222085.png)

![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-pyridinamine](/img/structure/B5222090.png)

![3-fluoro-N-[5-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5222105.png)